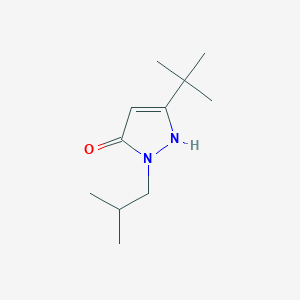
3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol
Vue d'ensemble
Description
The compound “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The tert-butyl and isobutyl groups are types of alkyl groups attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol” are not available, tert-butyl groups are often introduced into organic molecules through reactions with tert-butyl chloride or other tert-butyl halides . The synthesis of similar compounds often involves reactions under controlled conditions with appropriate catalysts .Molecular Structure Analysis
The molecular structure of “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol” would likely be determined using techniques such as X-ray crystallography . The tert-butyl group is a bulky group that can significantly influence the molecule’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol” would depend on the specific conditions and reagents present. Tert-butyl groups are known to be quite reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol” would likely be influenced by the presence of the tert-butyl and isobutyl groups. These groups can affect properties such as solubility, boiling point, and reactivity .Applications De Recherche Scientifique
Hydrogen-bonded Structures and Aggregates
Research on similar pyrazole compounds reveals insights into their structural chemistry, such as the formation of hydrogen-bonded chains and aggregates. For instance, the study of hydrogen-bonded chains in 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and tetramolecular hydrogen-bonded aggregates in related compounds highlights the significance of C-H...N and C-H...O hydrogen bonds in dictating molecular arrangement and crystalline structure (Abonía et al., 2007). These findings can inform the design of materials with specific molecular orientations for applications in material science and nanotechnology.
Small Molecule Fixation
Another research area involves the fixation of carbon dioxide and related small molecules by bifunctional frustrated pyrazolylborane Lewis pairs. This work demonstrates the ability of these compounds to react with carbon dioxide, forming adducts that can be useful in carbon capture technologies and environmental remediation processes (Theuergarten et al., 2012).
Supramolecular Structures
Studies on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles reveal diverse supramolecular structures, from hydrogen-bonded chains to sheets, which are influenced by minor modifications in the molecule. This research underscores the potential of such compounds in the development of new materials with tailor-made properties for specific applications (Castillo et al., 2009).
Molecular Electronics and Photonics
Investigations into the structural properties of pyrazole derivatives also extend to their potential use in molecular electronics and photonics. The synthesis and structural analysis of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, for example, provide insights into their planar heterocyclic cores and conjugated π-electron systems, which are crucial for their function in optoelectronic devices (Ivanov et al., 2020).
Synthetic Methodologies
Research on the synthesis of tert-butyl-3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate highlights the compound's role as an intermediate in the synthesis of targeted molecules. This demonstrates the compound's relevance in the development of novel synthetic methodologies for pharmaceuticals and bioactive molecules (Zhang et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-tert-butyl-2-(2-methylpropyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-8(2)7-13-10(14)6-9(12-13)11(3,4)5/h6,8,12H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVPBQYXPQHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)
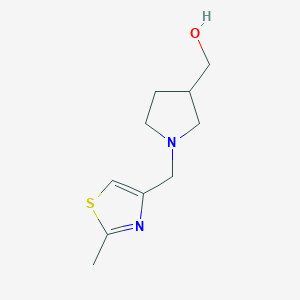
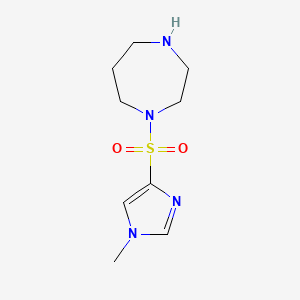
amine](/img/structure/B1467069.png)
![{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine](/img/structure/B1467074.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
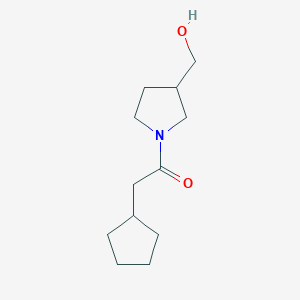
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1467077.png)
![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)
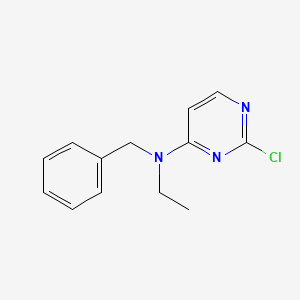
![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)
![[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467085.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)